1-(6-Methoxy-2-Naphthyl)ethanamin

Übersicht

Beschreibung

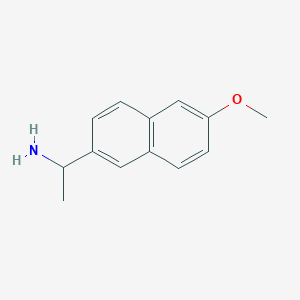

1-(6-Methoxy-2-naphthyl)ethanamine is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, featuring a methoxy group at the 6-position and an ethanamine group at the 1-position

Wissenschaftliche Forschungsanwendungen

1-(6-Methoxy-2-naphthyl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

1-(6-Methoxy-2-naphthyl)ethanamine is a chemical compound that has been studied for its potential antibacterial activity . The primary target of this compound is the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis, making it an attractive target for the development of novel antibacterial agents .

Mode of Action

The compound interacts with the FABI enzyme, inhibiting its function . This interaction disrupts the bacterial fatty acid biosynthesis process, which is crucial for bacterial cell membrane formation and function . By inhibiting this process, the compound can effectively hinder bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 1-(6-Methoxy-2-naphthyl)ethanamine is the bacterial fatty acid biosynthesis pathway . By inhibiting the FABI enzyme, the compound disrupts this pathway, leading to a decrease in the production of bacterial fatty acids . These fatty acids are essential components of the bacterial cell membrane, and their reduction can lead to cell death .

Pharmacokinetics

It’s known that the compound is soluble in dmso, acetone, dichloromethane, and ethyl acetate, but insoluble in water . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of the FABI enzyme by 1-(6-Methoxy-2-naphthyl)ethanamine leads to a disruption in the bacterial fatty acid biosynthesis pathway . This disruption results in a decrease in the production of bacterial fatty acids, leading to cell death . Therefore, the compound exhibits antibacterial activity, making it a potential candidate for the development of new antibacterial agents .

Action Environment

The action of 1-(6-Methoxy-2-naphthyl)ethanamine can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its absorption and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s stability, efficacy, and action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(6-Methoxy-2-naphthyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 6-methoxy-2-naphthaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired ethanamine compound.

Industrial Production Methods: In industrial settings, the production of 1-(6-Methoxy-2-naphthyl)ethanamine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Methoxy-2-naphthyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted naphthalene derivatives.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Propoxyphenyl)ethanamine

- 2-(2-Naphthyl)ethylamine

- 1-(2-Fluorophenyl)piperazine

Comparison: 1-(6-Methoxy-2-naphthyl)ethanamine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Biologische Aktivität

1-(6-Methoxy-2-naphthyl)ethanamine, a compound with the molecular formula C₁₃H₁₅NO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a methoxy group and an ethanamine side chain. This unique structure contributes to its solubility in organic solvents like DMSO and acetone, while it remains insoluble in water, influencing its biological interactions and pharmacokinetics.

1-(6-Methoxy-2-naphthyl)ethanamine primarily exhibits antibacterial activity by targeting the enoyl-acyl carrier protein reductase (FABI) enzyme. This inhibition disrupts the bacterial fatty acid biosynthesis pathway, leading to compromised bacterial cell membrane integrity and subsequent cell death.

Key Mechanistic Insights:

- Target : FABI enzyme involved in bacterial fatty acid biosynthesis.

- Effect : Disruption of cell membrane integrity.

- Biochemical Pathway : Interference with fatty acid biosynthesis pathways in bacteria.

Antibacterial Properties

Research has demonstrated that derivatives of 1-(6-Methoxy-2-naphthyl)ethanamine possess significant antibacterial activity against various strains, including Bacillus subtilis and Streptococcus pneumoniae, with minimal inhibitory concentrations (MICs) as low as 1.95 µg/ml. Such efficacy is comparable to established antibiotics like naproxen and ampicillin.

Antitumor Activity

In addition to antibacterial properties, studies have evaluated its anti-tumor potential. For instance, a synthesized derivative exhibited potent anti-proliferative effects on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound was shown to induce apoptosis through mechanisms involving the upregulation of Nur77 expression and subsequent nuclear export, leading to cell cycle arrest at the G2/M phase .

Research Findings

Pharmacokinetics

The pharmacokinetic profile of 1-(6-Methoxy-2-naphthyl)ethanamine indicates that its solubility in organic solvents enhances its absorption and distribution in biological systems. The compound's stability under physiological conditions is crucial for its potential therapeutic applications.

Case Studies

Several case studies have highlighted the compound's versatility in medicinal chemistry:

- Antibacterial Development : Research focused on developing new derivatives targeting FABI has shown promise in creating effective antibacterial agents against resistant strains.

- Cancer Therapeutics : Investigations into its apoptotic mechanisms have opened avenues for developing novel anticancer therapies based on this compound's structure.

Eigenschaften

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFKZXAYBCKZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442074 | |

| Record name | 1-(6-methoxy-2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133097-30-0 | |

| Record name | 1-(6-methoxy-2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.